molecular formula C27H21N3O3 B11584137 2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(naphthalen-1-yl)acetamide

2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(naphthalen-1-yl)acetamide

Cat. No.: B11584137
M. Wt: 435.5 g/mol
InChI Key: VKHNDKZPFRNAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(naphthalen-1-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a naphthalene ring, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(naphthalen-1-yl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the phthalazinone intermediate. This intermediate is then reacted with a phenoxyacetyl chloride derivative under specific conditions to form the desired compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The phthalazinone moiety can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phthalazinone moiety can lead to the formation of carboxylic acid derivatives .

Scientific Research Applications

2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The phthalazinone moiety is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H21N3O3

Molecular Weight

435.5 g/mol

IUPAC Name

2-[4-(3-methyl-4-oxophthalazin-1-yl)phenoxy]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C27H21N3O3/c1-30-27(32)23-11-5-4-10-22(23)26(29-30)19-13-15-20(16-14-19)33-17-25(31)28-24-12-6-8-18-7-2-3-9-21(18)24/h2-16H,17H2,1H3,(H,28,31)

InChI Key

VKHNDKZPFRNAAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.